1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride is a chemical compound with the molecular formula and a molecular weight of 190.65 g/mol. This compound is notable for its structural features, which include both azetidine and pyrrolidine rings, making it significant in medicinal chemistry due to its potential biological activities and applications in drug discovery and development. The compound is classified under heterocyclic compounds, specifically as a derivative of pyrrolidine and azetidine, which are important scaffolds in organic synthesis and pharmaceutical chemistry.
The synthesis of 1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride typically involves the reaction of azetidine derivatives with pyrrolidine-2,5-dione under controlled conditions. Various synthetic methods have been explored to optimize yield and purity.
This compound falls under the category of pyrrolidine derivatives and azetidine derivatives. Its unique structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology and medicinal chemistry.
The synthesis of 1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride can be achieved through several methods:
The reaction conditions typically require specific temperatures, solvents, and catalysts (e.g., iodine) to facilitate the synthesis while ensuring high yield and purity. Industrial production methods may utilize continuous flow reactors for scalability and efficiency .
The molecular structure of 1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride features a pyrrolidine ring fused with an azetidine moiety. The presence of the dione functional group contributes to its reactivity and potential biological activity.
Key structural data includes:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are often employed for structural elucidation, providing insights into the compound's conformation and functional groups .
1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride can participate in various chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Sodium hydride | Dimethylformamide |
The products formed from these reactions vary based on the specific reagents and conditions used; for instance, oxidation may yield carboxylic acids while reduction can produce alcohols or amines.
The mechanism of action for 1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride involves its binding to specific enzymes or receptors within biological systems. This interaction can modulate enzyme activities or alter cellular signaling pathways, potentially leading to various therapeutic effects such as anti-inflammatory or analgesic activities. The compound's dual-ring structure enhances its ability to engage with multiple biological targets.
The physical properties of 1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride include:
Chemical properties include:
Relevant analytical techniques such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) are utilized for detailed characterization .
1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride has several significant applications in scientific research:
Pyrrolidine-derived heterocycles represent one of the most privileged scaffolds in medicinal chemistry, with over 37 FDA-approved drugs incorporating this structural motif as of 2021 [5]. The historical significance of pyrrolidine-2,5-dione derivatives (succinimides) stems from their unique physicochemical properties and three-dimensional structural diversity. Unlike planar aromatic systems, the saturated pyrrolidine ring enables enhanced exploration of pharmacophore space through sp³-hybridization and pseudorotation – a conformational phenomenon allowing energetically favorable ring puckering [5]. This versatility facilitated the transition from simple aliphatic structures to complex bioactive molecules targeting neurological, oncological, and inflammatory pathways.
The evolution accelerated with the discovery of natural products bearing pyrrolidine-2,5-dione motifs, which demonstrated diverse biological activities. By the early 2000s, synthetic methodologies enabled precise functionalization at the C-3 and C-4 positions, allowing medicinal chemists to fine-tune electronic properties, lipophilicity, and hydrogen-bonding capacity. The scaffold's dipolar character (approximately 3.5 D) and moderate polar surface area (PSA ≈ 40-50 Ų) facilitated membrane permeability while maintaining aqueous solubility – a critical balance for drug development [5]. These properties established pyrrolidine-2,5-diones as versatile platforms for structure-activity relationship (SAR) exploration in drug discovery programs targeting CNS disorders, kinase modulation, and immunomodulation.
Table 1: Physicochemical Evolution of Pyrrolidine-2,5-dione Derivatives
Generation | Representative Modifications | Key Advancements | Therapeutic Applications |
---|---|---|---|
First (1970s) | N-alkyl substituents | Improved metabolic stability | Anticonvulsants |
Second (1990s) | C-3/C-4 chiral centers | Stereoselective synthesis | Kinase inhibitors |
Third (2010s) | Hybrid architectures (e.g., azetidine) | Enhanced target engagement | NLRP3 inflammasome inhibitors |
Current | Spirocyclic/biheterocyclic systems | 3D complexity exploitation | Targeted protein degraders |
The strategic incorporation of azetidine into pyrrolidine-2,5-dione frameworks represents a significant advancement in heterocyclic hybridization, exemplified by 1-[(azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride (CAS: 1864073-86-8). This compound features a C-linked azetidinylmethyl moiety at the N1-position of the succinimide ring, creating a unique bifunctional pharmacophore with enhanced vectoriality for target interaction [2]. The molecular formula C₈H₁₃ClN₂O₂ (MW: 204.65 g/mol) incorporates two strained nitrogen heterocycles: the planar, electron-deficient pyrrolidine-2,5-dione and the basic, three-dimensional azetidine [2] [3].
This hybrid architecture confers three key pharmacological advantages:
Table 2: Structural and Electronic Properties of Key Hybrid Components
Structural Feature | Role in Bioactivity | Computational Parameters |
---|---|---|
Pyrrolidine-2,5-dione core | Hydrogen-bond acceptor | PSAcontribution: 30.2 Ų |
Azetidine nitrogen | Hydrogen-bond donor | pKa prediction: 8.7 ± 0.5 |
Methylene linker | Conformational flexibility | Rotatable bonds: 2 |
Hydrochloride salt | Solubility enhancement | LogS (with counterion): -1.9 |
Recent applications include targeting inflammasome pathways where the basic azetidine engages ionic interactions with NLRP3's ASC-binding domain, while the succinimide core occupies a hydrophobic subpocket [8]. Similar hybrids have demonstrated improved blood-brain barrier penetration (0.8-1.2 × brain/plasma ratio) compared to non-azetidine analogs, making them valuable for neuroinflammation targets [8].
Stereochemistry critically determines the biological activity of 1-[(azetidin-3-yl)methyl]pyrrolidine-2,5-dione derivatives due to conformational constraints imposed by both rings. The azetidine's C3-chirality (when substituted) and the succinimide's prochiral centers create a complex stereochemical landscape where enantiomers can exhibit differential target engagement exceeding 100-fold in potency [5]. This sensitivity arises from three factors:
Table 3: Impact of Stereochemistry on Pharmacological Profiles
Stereochemical Feature | Conformational Effect | Pharmacological Consequence |
---|---|---|
C3(R)-azetidinyl | Pseudoaxial N-orientation | Reduced target engagement (Ki > 10 μM) |
C3(S)-azetidinyl | Pseudoequatorial N-orientation | Enhanced ionic bonding (Ki = 0.2-0.5 μM) |
C4-fluorinated pyrrolidine | Endo-conformer preference | Improved metabolic stability (t1/2 > 120 min) |
C3-unsubstituted azetidine | Rapid ring inversion | Broader target promiscuity (selectivity index < 5) |
The stereochemical imperative is exemplified by GPR40 agonists where (R,R)-configured pyrrolidine-azetidine conjugates exhibited 0.11 μM EC₅₀ at human GPR40 receptors, while the (S,S)-diastereomer showed 5-fold reduced potency (0.49 μM) [5]. Such dramatic differences underscore why rigorous stereocontrol – achieved via asymmetric hydrogenation (95-99% ee) or chiral pool synthesis from trans-4-hydroxy-l-proline – is essential for lead optimization of this hybrid scaffold [4] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7